molecular formula C16H14ClF3N2O B6636524 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide

Katalognummer B6636524
Molekulargewicht: 342.74 g/mol
InChI-Schlüssel: OCPKPKVROJUJKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is involved in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide binds to the active site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide leads to downstream inhibition of signaling pathways such as NF-kB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has been shown to induce apoptosis (programmed cell death) in B-cells and to inhibit the migration and adhesion of B-cells to the tumor microenvironment. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has also been shown to enhance the activity of other anti-tumor agents such as rituximab, suggesting potential for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has several advantages as a tool compound for studying B-cell biology and as a potential therapeutic agent for B-cell malignancies. It has high potency and selectivity for BTK, which reduces the risk of off-target effects. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has also shown good pharmacokinetic properties in preclinical studies, with good oral bioavailability and a long half-life. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide. One area of interest is the potential for combination therapy with other anti-tumor agents such as rituximab or venetoclax. Another area of interest is the potential for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide in the treatment of autoimmune diseases such as rheumatoid arthritis, where BTK is also involved in the pathogenesis of the disease. Further preclinical studies are needed to evaluate the safety and efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide in these and other disease settings.

Synthesemethoden

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide involves a multi-step process starting from commercially available starting materials. The key steps involve the preparation of the intermediate 2-chloro-5-(trifluoromethyl)aniline, which is then coupled with 3-methylaniline to form the final product. The synthesis has been described in detail in the literature and has been optimized for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies in mouse models have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide has potent anti-tumor activity against CLL and NHL.

Eigenschaften

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O/c1-10-3-2-4-12(7-10)21-9-15(23)22-14-8-11(16(18,19)20)5-6-13(14)17/h2-8,21H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPKPKVROJUJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.